Cas no 2228201-76-9 (3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one)

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
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- 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one
- EN300-1952258
- 2228201-76-9
-
- インチ: 1S/C11H7F3O/c1-2-8-3-5-9(6-4-8)7-10(15)11(12,13)14/h1,3-6H,7H2
- InChIKey: BVCYYJYNQLKSHU-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(C#C)=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 212.04489933g/mol
- どういたいしつりょう: 212.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952258-0.25g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 0.25g |
$485.0 | 2023-09-17 | ||
Enamine | EN300-1952258-0.5g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 0.5g |
$507.0 | 2023-09-17 | ||
Enamine | EN300-1952258-10g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 10g |
$2269.0 | 2023-09-17 | ||
Enamine | EN300-1952258-1g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 1g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1952258-0.05g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 0.05g |
$443.0 | 2023-09-17 | ||
Enamine | EN300-1952258-1.0g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 1g |
$928.0 | 2023-05-23 | ||
Enamine | EN300-1952258-5.0g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 5g |
$2692.0 | 2023-05-23 | ||
Enamine | EN300-1952258-2.5g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 2.5g |
$1034.0 | 2023-09-17 | ||
Enamine | EN300-1952258-10.0g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 10g |
$3992.0 | 2023-05-23 | ||
Enamine | EN300-1952258-0.1g |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one |
2228201-76-9 | 0.1g |
$464.0 | 2023-09-17 |
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2228201-76-9 and Product Name: 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one
The compound with the CAS number 2228201-76-9 and the product name 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both an ethynylphenyl moiety and a trifluoropropan-2-one group imparts distinct reactivity and electronic characteristics, making it a valuable scaffold for synthesizing novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, lipophilicity, and binding affinity. The trifluoropropan-2-one moiety in this compound is particularly noteworthy, as it contributes to its stability under various chemical conditions while also facilitating interactions with biological targets. This has opened up new avenues for designing molecules with improved pharmacokinetic profiles.
The 4-ethynylphenyl group introduces a reactive site that can be further functionalized through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Such transformations are pivotal in the synthesis of heterocyclic compounds, which are widely recognized for their therapeutic efficacy across a spectrum of diseases. The combination of these two functional groups makes 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one a versatile intermediate in the development of small-molecule drugs.
Recent studies have highlighted the role of fluorinated ketones in modulating enzyme activity and receptor binding. For instance, derivatives of trifluoropropan-2-one have been investigated for their potential in inhibiting proteases and kinases, which are key targets in oncology and inflammatory diseases. The ethynylphenyl moiety further enhances these properties by allowing for tunable electronic effects and steric hindrance around the binding site. This dual functionality has been exploited in the design of inhibitors targeting protein-protein interactions, which are increasingly recognized as critical therapeutic modalities.
Moreover, the compound's structural features align well with emerging trends in drug discovery, particularly in the realm of fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments that exhibit high affinity for biological targets and then iteratively building upon these fragments to develop lead compounds. The reactivity introduced by the ethynylphenyl group provides a convenient handle for linking different fragments together, facilitating the assembly of more complex scaffolds with desired biological activities.
In academic research circles, 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one has been employed as a key building block in synthesizing novel ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate a vast array of physiological processes and are implicated in numerous diseases. The ability to fine-tune both steric and electronic properties through modifications at the 4-ethynylphenyl and trifluoropropan-2-one moieties allows researchers to develop highly selective ligands with minimal off-target effects.
The compound's potential extends beyond traditional pharmacological applications. Its unique chemical properties make it an attractive candidate for materials science research, particularly in the development of advanced polymers and organic electronics. The presence of both electron-withdrawing and electron-donating groups provides opportunities for designing materials with tailored optoelectronic properties. For instance, derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb light across a broad spectrum and exhibit efficient charge transport.
From a synthetic chemistry perspective, 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one serves as an excellent precursor for accessing a diverse array of heterocyclic compounds. The trifluoromethyl group enhances electrophilicity at certain reactive sites while simultaneously stabilizing intermediates formed during multi-step syntheses. This balance between reactivity and stability is crucial for achieving high yields and selectivity in complex organic transformations.
The growing interest in fluorinated compounds is also driven by their favorable pharmacokinetic profiles. Fluorine atoms can influence metabolic pathways by altering electronic distributions and steric interactions within biological systems. This has led to the development of fluorinated analogs with improved bioavailability and reduced clearance rates. The compound under discussion exemplifies this trend by incorporating a trifluoromethyl group into its structure—a modification that has been shown to prolong drug residence time in vivo without compromising efficacy.
In conclusion,3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-one represents a promising candidate for further exploration in both pharmaceuticals and materials science. Its unique structural features offer unparalleled flexibility in molecular design while maintaining robust chemical stability under various conditions. As research continues to uncover new applications for fluorinated compounds,CAS No. 2228201-76-9 will undoubtedly play an instrumental role in advancing our understanding of drug action at both molecular and systemic levels.
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